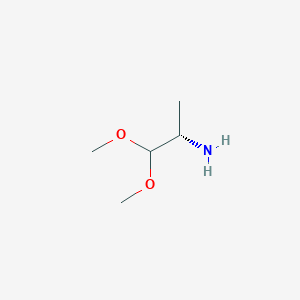

(2S)-1,1-dimethoxypropan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-1,1-dimethoxypropan-2-amine is an organic compound with the molecular formula C5H13NO2 It is a chiral amine with two methoxy groups attached to the same carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,1-dimethoxypropan-2-amine typically involves the reaction of a suitable precursor with methanol in the presence of an acid catalyst. One common method is the reductive amination of 1,1-dimethoxypropan-2-one with ammonia or an amine source, followed by reduction with a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-1,1-dimethoxypropan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield simpler amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as thionyl chloride can be used to replace methoxy groups with halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces simpler amines.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

(2S)-1,1-dimethoxypropan-2-amine serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution, making it versatile for creating diverse chemical entities.

Reaction Types

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the amine to oxides or other derivatives. | Potassium permanganate, chromium trioxide |

| Reduction | Produces simpler amines from more complex structures. | Sodium borohydride, lithium aluminum hydride |

| Substitution | Methoxy groups can be replaced with other functional groups. | Thionyl chloride |

The ability to undergo these reactions allows this compound to be a building block for synthesizing pharmaceuticals and agrochemicals.

Biological Applications

Enzyme Interactions and Metabolic Pathways

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its structure allows it to engage in hydrogen bonding and other interactions that are crucial for biological activity.

Case Study: Anticancer Research

Recent studies have shown that compounds derived from this compound can exhibit cytotoxic activity against various human tumor cell lines. For instance, derivatives have been tested against A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells, demonstrating IC50 values ranging from 0.4 to 19.4 nM . This highlights its potential as a scaffold for developing novel anticancer agents.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its ability to act as a precursor in the synthesis of various compounds makes it valuable for manufacturing processes.

Table: Industrial Uses of this compound

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate in drug synthesis |

| Agrochemicals | Serves as a building block for pesticide formulations |

| Fine Chemicals | Utilized in the production of specialty polymers |

Wirkmechanismus

The mechanism by which (2S)-1,1-dimethoxypropan-2-amine exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its use, whether in biological systems or chemical reactions. The compound’s structure allows it to participate in hydrogen bonding and other interactions that influence its reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dimethyl sulfoxide (DMSO): An organosulfur compound with similar solvent properties.

(1R,2S)-2-Phenylcyclopropanaminium: A chiral amine with different structural features but similar functional groups.

Uniqueness

(2S)-1,1-dimethoxypropan-2-amine is unique due to its specific chiral configuration and the presence of two methoxy groups

Biologische Aktivität

(2S)-1,1-Dimethoxypropan-2-amine is a chiral amine with potential biological activities due to its unique structural properties. This compound has garnered interest for its interactions with various biological targets, including enzymes and receptors, which may have implications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential applications.

- Chemical Formula: C5H13NO2

- Molecular Weight: 117.17 g/mol

- Structure: The compound features two methoxy groups attached to a propan-2-amine backbone, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction: The compound may act as a substrate or inhibitor for various enzymes, influencing metabolic pathways. Its chiral nature allows for selective binding to enzyme active sites.

- Receptor Binding: Preliminary studies suggest that this compound could modulate receptor activity, potentially affecting signal transduction pathways.

In Vitro Studies

Recent in vitro studies have demonstrated the compound's effects on cellular processes:

- Cell Viability Assays: this compound was evaluated for cytotoxicity using cell lines. Results indicated that at lower concentrations, the compound did not significantly affect cell viability but exhibited dose-dependent effects at higher concentrations.

Case Studies

A notable case study explored the use of this compound in tissue engineering:

- Tissue Regeneration: Modified biomaterials incorporating this compound showed improved cell interactions and promoted tissue regeneration in scaffolds used for medical implants.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Characteristics |

|---|---|---|

| 1-Methoxypropan-2-amine | Primary Amine | Different connectivity; used in similar synthetic routes |

| 2-Amino-3-methoxypropan-1-ol | Alcohol | Contains an alcohol functional group; distinct reactivity |

| 1,3-Dimethoxypropan-2-amine | Secondary Amine | Two methoxy groups; alters solubility and reactivity |

| 2-Methoxyethylamine | Ethyl-substituted Amine | Different chain length; affects boiling point and solubility |

Applications

The potential applications of this compound span various fields:

- Pharmaceutical Development: Due to its biological activity and interaction with enzymes and receptors, this compound may serve as a lead structure in drug development.

- Environmental Remediation: Research indicates that derivatives of this compound can aid in detoxifying pollutants from water and soil.

Eigenschaften

IUPAC Name |

(2S)-1,1-dimethoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOKAVHTSXSLNB-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.